DL-Methionine hydroxamate
Overview
Description
DL-Methionine hydroxamate is a derivative of the amino acid methionine, characterized by the presence of a hydroxamic acid functional group. This compound is known for its role as an inhibitor of certain enzymes, particularly those involved in the formation of aminoacyl-tRNA and related compounds . The empirical formula of this compound is C5H12N2O2S, and it has a molecular weight of 164.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Methionine hydroxamate can be synthesized through the reaction of DL-methionine with hydroxylamine under acidic conditions. The general reaction involves the conversion of the carboxyl group of DL-methionine to a hydroxamic acid group. This process typically requires the use of hydrochloric acid as a catalyst and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of amino acid hydroxamate production. This involves the use of large-scale reactors, controlled temperature conditions, and purification steps to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: DL-Methionine hydroxamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxamic acid group can be reduced to form the corresponding amide.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxamic acid group under mild conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine amide.
Substitution: Various substituted hydroxamates depending on the nucleophile used.
Scientific Research Applications
DL-Methionine hydroxamate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research explores its potential in inhibiting specific enzymes related to diseases, providing insights into therapeutic applications.
Mechanism of Action
DL-Methionine hydroxamate exerts its effects primarily by inhibiting enzymes that belong to the EC 6.1.1 class, which are ligases involved in forming aminoacyl-tRNA. By binding to the active site of these enzymes, it disrupts the normal process of protein synthesis. This inhibition can be valuable in studying the function of these enzymes and their role in cellular processes.
Comparison with Similar Compounds
DL-Methionine: The parent amino acid from which DL-Methionine hydroxamate is derived.
Methionine sulfoxide: An oxidized form of methionine.
Methionine amide: A reduced form of methionine hydroxamate.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analog of methionine used in animal feed.
Uniqueness: this compound is unique due to its hydroxamic acid functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, DL-Methionine. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in biochemical and medicinal research .
Properties
IUPAC Name |
2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326461 | |
Record name | DL-Methionine hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36207-43-9 | |
Record name | DL-Methionine hydroxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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